Pyrrolo[2,1-b]thiazole-7-carboxylic acid, 6-methyl-3-[2-(methylamino)-2-oxoethyl]-, 1-methylethyl ester
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Overview
Description
Pyrrolo[2,1-b]thiazole-7-carboxylic acid, 6-methyl-3-[2-(methylamino)-2-oxoethyl]-, 1-methylethyl ester is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused pyrrole-thiazole ring system, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-b]thiazole derivatives typically involves the construction of the bicyclic system from existing pyrrole or thiazole rings. One common method includes the alkylation and dipolar cycloaddition reactions. For instance, the reaction of thiazolo[3,2-c][1,2,3]triazole with dimethyl acetylenedicarboxylate at room temperature in dichloromethane yields pyrrolo[2,1-b]thiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve the use of various catalysts or microwave irradiation to enhance the efficiency and yield of the synthesis. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,1-b]thiazole-7-carboxylic acid derivatives undergo a variety of chemical reactions, including:
Oxidation: These compounds can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common and can introduce various substituents onto the pyrrolo[2,1-b]thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve solvents like dichloromethane, ethanol, and methanol, with temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups .
Scientific Research Applications
Pyrrolo[2,1-b]thiazole-7-carboxylic acid derivatives have a wide range of scientific research applications, including:
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of pyrrolo[2,1-b]thiazole-7-carboxylic acid derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, some derivatives have been shown to inhibit the activity of specific kinases, thereby affecting cell signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrrolo[2,1-b]thiazole-7-carboxylic acid derivatives include other heterocyclic compounds such as:
Indole derivatives: Known for their biological activities and used in drug development.
Pyrrole derivatives: Widely studied for their medicinal properties.
Thiazole derivatives: Exhibiting antimicrobial and antifungal activities.
Uniqueness
What sets pyrrolo[2,1-b]thiazole-7-carboxylic acid derivatives apart is their unique fused ring system, which imparts distinct chemical and biological properties. This structural feature allows for a diverse range of chemical modifications and biological activities, making these compounds highly versatile and valuable in various fields of research and industry .
Properties
Molecular Formula |
C14H18N2O3S |
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Molecular Weight |
294.37 g/mol |
IUPAC Name |
propan-2-yl 6-methyl-3-[2-(methylamino)-2-oxoethyl]pyrrolo[2,1-b][1,3]thiazole-7-carboxylate |
InChI |
InChI=1S/C14H18N2O3S/c1-8(2)19-14(18)12-9(3)6-16-10(5-11(17)15-4)7-20-13(12)16/h6-8H,5H2,1-4H3,(H,15,17) |
InChI Key |
QVIPNSYFGSDKFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CSC2=C1C(=O)OC(C)C)CC(=O)NC |
Origin of Product |
United States |
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